![molecular formula C17H16ClFN4OS B10771115 N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide is a compound with significant interest in both scientific research and industrial applications. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide typically involves a multi-step process:
Formation of the thiazine ring: : This might involve cyclization reactions using appropriate starting materials like amino acids and thioureas.
Introduction of the fluorophenyl group: : This step often requires aromatic substitution reactions under controlled conditions to ensure the correct placement of the fluorine atom.
Coupling with the pyridine carboxamide: : This final step might involve amide bond formation using coupling reagents such as carbodiimides or via direct condensation.
Industrial Production Methods
On an industrial scale, the production methods are optimized for yield and purity. High-pressure reactors and continuous flow systems may be employed to ensure consistent quality and scalability. Green chemistry principles are also integrated to minimize waste and enhance sustainability.
化学反応の分析
Types of Reactions
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce new functional groups or modify its properties.
Reduction: : Reduction reactions can be used to remove specific functional groups or adjust the compound's electronic characteristics.
Substitution: : This compound may participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, are used to induce oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride, facilitate reduction reactions.
Substitution reactions: : Might involve reagents like halogens or alkylating agents under both acidic and basic conditions.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deaminated product.
科学的研究の応用
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide has a wide array of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.
Industry: : Utilized in the development of new materials and catalysts.
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets within cells:
Molecular Targets: : These might include enzymes, receptors, or DNA.
Pathways Involved: : It could modulate signaling pathways, inhibit enzyme activity, or interact with genetic material to exert its effects.
類似化合物との比較
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide stands out from similar compounds due to its specific fluorinated and thiazine structure. Similar compounds might include other thiazine derivatives or pyridine carboxamides, but the unique combination of functional groups in this molecule provides it with distinct chemical and biological properties.
特性
分子式 |
C17H16ClFN4OS |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClFN4OS/c1-17(6-7-25-16(20)23-17)12-8-11(3-4-13(12)19)22-15(24)14-5-2-10(18)9-21-14/h2-5,8-9H,6-7H2,1H3,(H2,20,23)(H,22,24)/t17-/m0/s1 |
InChIキー |
VVZZZUNCWSTIOI-KRWDZBQOSA-N |
異性体SMILES |
C[C@]1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
正規SMILES |
CC1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



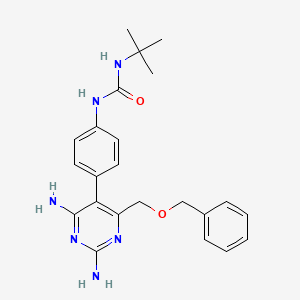
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
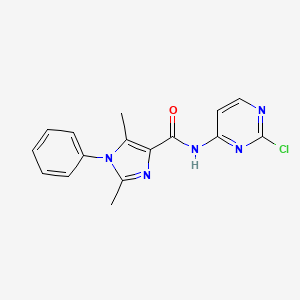
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
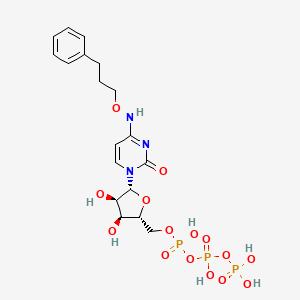
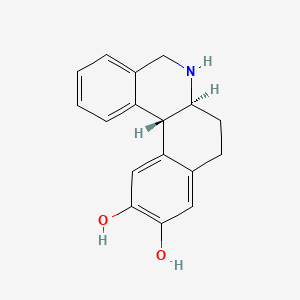
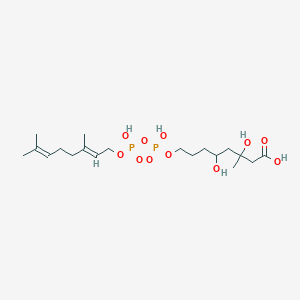
![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
![[3H]robalzotan](/img/structure/B10771105.png)
